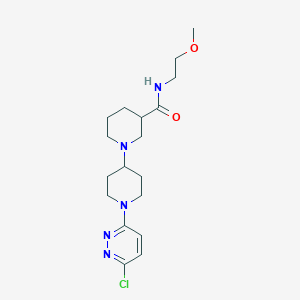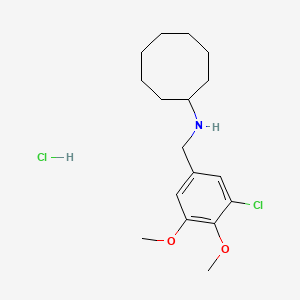![molecular formula C16H17BrN2O3 B5382312 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea CAS No. 5753-16-2](/img/structure/B5382312.png)
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyphenoxyethyl group attached to a urea moiety
准备方法
The synthesis of 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea typically involves the reaction of 4-bromophenyl isocyanate with 2-(4-methoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a carbamate intermediate, which subsequently undergoes cyclization to form the desired urea derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, acids like hydrochloric acid or sulfuric acid, and solvents such as ethanol, methanol, or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and are the subject of ongoing research.
相似化合物的比较
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which can lead to differences in chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea: The presence of a chlorine atom instead of a bromine atom can affect the compound’s reactivity and interactions with biological targets.
1-(4-Bromophenyl)-3-[2-(4-hydroxyphenoxy)ethyl]urea: The hydroxyl group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
属性
IUPAC Name |
1-(4-bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-21-14-6-8-15(9-7-14)22-11-10-18-16(20)19-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRZRTNLZXGWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347097 |
Source


|
| Record name | ST005966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-16-2 |
Source


|
| Record name | ST005966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2,3-dimethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)
![[rel-(1R,3S)-3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}carbonyl)cyclopentyl]amine dihydrochloride](/img/structure/B5382241.png)
![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5382258.png)
![2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5382268.png)
![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)


![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5382294.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5382295.png)
![1-(3-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5382303.png)
![4-[2-(2-furyl)benzyl]-11-propionyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5382309.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5382323.png)
![4-CHLORO-1-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5382334.png)
![4-chloro-N-[(4-methoxyphenyl)methylcarbamoyl]benzamide](/img/structure/B5382338.png)
